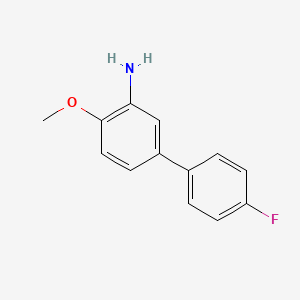
4'-Fluoro-4-methoxybiphenyl-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C13H11FO It is a biphenyl derivative, characterized by the presence of a fluorine atom at the 4’ position and a methoxy group at the 4 position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Fluorine and Methoxy Groups: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor. The methoxy group can be introduced through a nucleophilic aromatic substitution reaction using methanol and a suitable base.
Amination: The amine group can be introduced through a Buchwald-Hartwig amination reaction using a palladium catalyst and an amine source.
Industrial Production Methods
Industrial production of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl amines.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Fluoro-4’-methoxy-1,1’-biphenyl: Lacks the amine group, making it less versatile in certain applications.
4-Methoxy-1,1’-biphenyl-3-amine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
4-Fluoro-1,1’-biphenyl-3-amine: Lacks the methoxy group, which can influence its solubility and interaction with other molecules.
Uniqueness
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties
生物活性
4'-Fluoro-4-methoxybiphenyl-3-amine is an organic compound notable for its biphenyl structure, which includes a fluorine atom at the 4-position and a methoxy group at the 4'-position, with an amine group located at the 3-position. Its molecular formula is C13H12FNO, and it has a molecular weight of approximately 233.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in modulating biochemical pathways and receptor interactions.
The unique combination of functional groups in this compound enhances its reactivity and biological activity. The electron-withdrawing fluorine atom and the electron-donating methoxy group significantly influence its interactions within biological systems, affecting cellular signaling and metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Receptor Interaction : It has been studied for its potential as an inhibitor of neurokinin receptors, specifically the neurokinin 1 receptor (NK1R). This interaction suggests a role in modulating neurogenic inflammation and pain pathways.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. In vitro assays have indicated potential activity against specific types of cancer cells, although detailed mechanisms remain to be fully elucidated .
- Mechanism of Action : The mechanism involves binding to specific molecular targets, where the structural features of the compound enhance its binding affinity and specificity. The amine group can participate in hydrogen bonding, influencing the compound's overall biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Neurokinin Receptor Modulation
A study demonstrated that this compound acts as a selective antagonist for neurokinin receptors, implicating its use in pain management therapies. The findings indicated that this compound could effectively block NK1R activation, reducing neurogenic inflammation in animal models.
Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays were conducted using various mammalian cell lines to assess the compound's potential as an anticancer agent. Results showed significant cytotoxic effects against certain cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being investigated further .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 233.24 g/mol | NK1R antagonist, cytotoxic effects on cancer cells |
| 4-Aminobiphenyl | 169.22 g/mol | Carcinogenic properties, bladder tumor formation |
| 4-Methoxybiphenyl | 198.23 g/mol | Moderate anti-inflammatory properties |
特性
分子式 |
C13H12FNO |
|---|---|
分子量 |
217.24 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-2-methoxyaniline |
InChI |
InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,15H2,1H3 |
InChIキー |
SNPHISDVXJIYOM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















